1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea is a compound with the molecular formula CHNOS and a molecular weight of 340.40 g/mol. It is characterized by a urea functional group linked to a thiazole and pyridine moiety, which are significant in medicinal chemistry due to their biological activities. The compound is identified by the CAS number 1342276-76-9 and has been studied for its potential applications in cancer treatment due to its antiproliferative properties against various cancer cell lines .
The synthesis of 1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea involves several key steps:
The compound's structure was confirmed through various analytical techniques, including:
The molecular structure of 1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea features:
Key structural data includes:
The compound can undergo various chemical reactions typical of urea derivatives:
The reactivity of this compound is influenced by its electronic structure, particularly due to the electron-withdrawing nature of the thiazole and pyridine rings, which can stabilize intermediates during reactions .
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea exhibits antiproliferative activity primarily through interactions with cellular targets involved in cancer progression. The mechanism likely involves:
Biological evaluations have shown significant activity against various cancer cell lines, indicating its potential as an anticancer agent .
While specific physical properties such as density and melting point were not extensively detailed in available literature, general characteristics include:
The compound is expected to exhibit typical behavior associated with urea derivatives, including:
Relevant data from safety assessments indicate that it carries certain hazard warnings, suggesting caution during handling .
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea is primarily investigated for its potential applications in:
Research continues into optimizing its efficacy and understanding its full pharmacological profile, making it a subject of interest in medicinal chemistry and drug development .
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea belongs to the arylalkyl-thiazolyl urea subclass of heterocyclic ureas. Its systematic IUPAC name reflects three key components:
This architecture positions it within the diarylurea isosteres, characterized by enhanced conformational flexibility compared to rigid diaryl ureas like sorafenib. The molecular formula is C₁₇H₁₅N₄O₂S (MW: 339.39 g/mol), with the urea carbonyl (-C=O) serving as a critical hydrogen-bonding motif for target engagement [6] [9].
Table 1: Structural Components of the Compound
Structural Element | Chemical Substituent | Position | Role in Bioactivity |
---|---|---|---|
Arylalkyl group | 3-Methoxybenzyl | Urea N-terminus | Membrane penetration enhancement |
Heterocyclic core | Thiazole | Urea C-terminus | Electron delocalization & π-stacking |
Nitrogen heterocycle | Pyridin-4-yl | Thiazole C4 | H-bond acceptance & solubility |
The thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) confers distinct advantages:
The 3-methoxybenzyl group provides balanced lipophilicity (calculated LogP ≈ 2.8) for cellular permeability while the methoxy oxygen serves as a weak hydrogen-bond acceptor. This moiety mimics aryl pharmacophores in kinase inhibitors (e.g., sorafenib’s 4-chloro-3-trifluoromethylphenyl group), suggesting potential multi-kinase inhibition [6] [9].
The pyridin-4-yl group at the thiazole’s 4-position is strategically significant:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7